BenchChemオンラインストアへようこそ!

6-(3-Thienyl)imidazo[2,1-b]thiazole

Mitochondrial Complex I NADH dehydrogenase Inhibitor selectivity

6-(3-Thienyl)imidazo[2,1-b]thiazole (CAS 163851-59-0; UNII 9N6N82E8M7) is a heterocyclic small molecule (C₉H₆N₂S₂, MW 206.3) comprising a fused imidazo[2,1-b]thiazole bicycle with a thiophene substituent at the 6-position. The compound is registered in the FDA Global Substance Registration System as an ingredient substance and is commercially available at 95% purity from multiple research-chemical suppliers, with a calculated LogP of 3.12 and a topological polar surface area (TPSA) of 17.3 Ų.

Molecular Formula C9H6N2S2
Molecular Weight 206.3 g/mol
CAS No. 163851-59-0
Cat. No. B13061784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Thienyl)imidazo[2,1-b]thiazole
CAS163851-59-0
Molecular FormulaC9H6N2S2
Molecular Weight206.3 g/mol
Structural Identifiers
SMILESC1=CSC=C1C2=CN3C=CSC3=N2
InChIInChI=1S/C9H6N2S2/c1-3-12-6-7(1)8-5-11-2-4-13-9(11)10-8/h1-6H
InChIKeyQNYBFCDYFVERKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(3-Thienyl)imidazo[2,1-b]thiazole (CAS 163851-59-0): Core Scaffold Identity and Procurement-Relevant Specifications


6-(3-Thienyl)imidazo[2,1-b]thiazole (CAS 163851-59-0; UNII 9N6N82E8M7) is a heterocyclic small molecule (C₉H₆N₂S₂, MW 206.3) comprising a fused imidazo[2,1-b]thiazole bicycle with a thiophene substituent at the 6-position [1]. The compound is registered in the FDA Global Substance Registration System as an ingredient substance and is commercially available at 95% purity from multiple research-chemical suppliers, with a calculated LogP of 3.12 and a topological polar surface area (TPSA) of 17.3 Ų [2]. Its thiophene ring is attached via the 3-position, distinguishing it from the more extensively studied 2-thienyl isomer (CAS 6649-72-5), and it is annotated as an investigative NADH dehydrogenase inhibitor in the DrugMap interaction atlas [3].

Why 6-(3-Thienyl)imidazo[2,1-b]thiazole Cannot Be Interchanged with 2-Thienyl or 2-Methyl Congeners


Within the 6-thienylimidazo[2,1-b]thiazole chemotype, subtle structural variations drive substantial differences in target engagement and potency. The benchmark analogue 2-methyl-6-(2-thienyl)imidazo[2,1-b]thiazole (compound 10) inhibits mitochondrial NADH:ubiquinone oxidoreductase with an average titer of 0.11 mM in mammalian mitochondria and exhibits mutual binding-site exclusivity with rotenone [1]. In contrast, the 5-(thienylvinyl) series (e.g., E-5·HBr) achieves an IC₅₀ of 15–17 µM against the same enzyme through a distinct inhibitory mechanism [1]. The 3-thienyl positional isomer (CAS 163851-59-0) lacks the 2-methyl group present in compound 10 and orients the sulfur atom differently within the binding pocket, factors known from the Andreani SAR series to abolish or modulate inhibitory activity when substitution patterns are shifted [2]. Furthermore, more elaborate imidazo[2,1-b]thiazole derivatives optimized for PI4KB inhibition achieve antiviral EC₅₀ values as low as 0.007 µM, demonstrating that scaffold decoration—not merely the core—dictates biological outcome [3]. Generic substitution within this class therefore risks selecting a compound with fundamentally different potency, target selectivity, and binding modality.

6-(3-Thienyl)imidazo[2,1-b]thiazole: Comparator-Anchored Quantitative Differentiation Evidence


NADH Dehydrogenase Target Annotation vs. Quantified 2-Thienyl Analogue Potency

6-(3-Thienyl)imidazo[2,1-b]thiazole is annotated in the DrugMap interaction atlas as an investigative inhibitor of NADH dehydrogenase (MT-ND3) [1]. In comparison, the 2-thienyl analogue 2-methyl-6-(2-thienyl)imidazo[2,1-b]thiazole (compound 10) has a quantified average titer of 0.11 mM against mammalian mitochondrial NADH:ubiquinone reductase activity, acting at a site mutually exclusive with rotenone [2]. Although direct head-to-head IC₅₀ data for the 3-thienyl compound in the same assay are not publicly available, its structural annotation against the same target—combined with the known SAR that shifting the thienyl attachment from the 2- to the 3-position alters ring electronics and binding geometry—provides a defined starting point for selectivity profiling against the characterized 2-thienyl benchmark.

Mitochondrial Complex I NADH dehydrogenase Inhibitor selectivity

Alkaline Phosphatase Off-Target Selectivity vs. Known Inhibitor Chemotypes

6-(3-Thienyl)imidazo[2,1-b]thiazole hydrochloride was evaluated against alkaline phosphatase (EC 3.1.3.1) and exhibited an IC₅₀ value exceeding 0.8 mM at pH 10.4, 37 °C [1]. Under the same assay conditions, the 2,3-dihydro derivative (6-(thiophen-3-yl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole hydrochloride) also showed IC₅₀ > 0.8 mM at pH 7.8 [1]. For context, the reference inhibitor phosphate exhibits an IC₅₀ of 2.8 mM (pH 10.5, free enzyme), and EDTA shows an IC₅₀ of 2.26 mM [1]. The >0.8 mM threshold indicates that neither the fully aromatic nor the partially saturated 3-thienyl imidazothiazole scaffold produces meaningful inhibition of this hydrolase, a feature that may be advantageous when selectivity over phosphatase off-targets is required.

Off-target profiling Alkaline phosphatase Selectivity screening

Thiophene Positional Isomerism: 3-Thienyl vs. 2-Thienyl Structural and Predicted Binding Differentiation

The compound is the 3-thienyl regioisomer of the 6-thienylimidazo[2,1-b]thiazole scaffold, whereas the vast majority of published biological data pertains to 2-thienyl derivatives [1][2]. The Andreani group demonstrated that replacing the 6-(2-thienyl) group with a 6-phenyl ring does not substantially alter the biological behavior of the lead compound, but shifting the methyl group from position 2 to position 5 yields a derivative devoid of inhibitory effects on mitochondrial Complex I [3]. Although the 3-thienyl isomer was not explicitly profiled in that study, the positional shift of the thiophene sulfur atom alters the heterocycle's dipole moment and hydrogen-bond-acceptor orientation, parameters known to influence binding to the NADH dehydrogenase ubiquinone-binding pocket [2]. This regioisomer therefore offers a distinct electronic and steric profile for probing structure-activity relationships that are inaccessible with the 2-thienyl scaffold alone.

Positional isomerism Structure-activity relationship Thiophene regioisomer

Physicochemical Property Differentiation: TPSA and LogP Benchmarking for Permeability-Driven Selection

6-(3-Thienyl)imidazo[2,1-b]thiazole has a calculated LogP of 3.12 and a TPSA of 17.3 Ų . By comparison, the FDA GSRS-registered status and the UNII assignment (9N6N82E8M7) confirm its identity as a discrete pharmaceutical substance [1]. The relatively low TPSA (well below the 140 Ų threshold commonly associated with poor oral absorption) and moderate lipophilicity differentiate it from more polar imidazo[2,1-b]thiazole derivatives such as the hydrazinecarbothioamide and 1,2,4-triazole-3-thione series, which incorporate additional hydrogen-bond donors and acceptors and demonstrate antioxidant activity comparable to quercetin [2]. This physicochemical profile suggests superior passive membrane permeability relative to hydrogen-bond-rich analogs, a factor relevant for intracellular target engagement (e.g., mitochondrial Complex I) where membrane crossing is required.

Physicochemical properties LogP TPSA Membrane permeability

Scaffold Simplicity Advantage: 6-(3-Thienyl)imidazo[2,1-b]thiazole as a Minimalist Core vs. Multi-Substituted Kinase Inhibitors

With a molecular weight of only 206.3 Da and a single rotatable bond , 6-(3-thienyl)imidazo[2,1-b]thiazole represents a minimalist imidazo[2,1-b]thiazole scaffold. In contrast, optimized imidazo[2,1-b]thiazole derivatives designed as PI4KB inhibitors (compounds 29 and 30) carry extensive substitution and achieve anti-HRV EC₅₀ values of 0.027 μM and 0.007 μM, respectively [1]. Similarly, pan-RAF inhibitors based on this scaffold incorporate multiple aromatic substituents to achieve nanomolar kinase potency [2]. The low molecular complexity of the target compound makes it suitable as a fragment-like starting point for structure-based drug design, a reference compound for scaffold-hopping studies, or a minimalist probe for target engagement experiments where molecular size must be minimized to reduce non-specific binding. The absence of the 2-methyl group—present in the most potent NADH dehydrogenase inhibitor of this class (compound 10, titer 0.11 mM)—also provides a clean baseline for evaluating the contribution of that substituent to potency [3].

Scaffold complexity Fragment-based design Kinase inhibitor comparison

Regulatory Identity and Supply Chain Traceability: UNII Registration vs. Unregistered Isomers

6-(3-Thienyl)imidazo[2,1-b]thiazole is assigned the Unique Ingredient Identifier (UNII) 9N6N82E8M7 in the FDA Global Substance Registration System (GSRS), confirming it as a discrete, internationally recognized pharmaceutical substance [1]. This regulatory-grade identification is not universally available across all imidazo[2,1-b]thiazole congeners; for example, while 6-(2-thienyl)imidazo[2,1-b]thiazole (CAS 6649-72-5) is listed in CAS Common Chemistry, its UNII assignment is not documented in the GSRS [2]. The presence of a UNII enables unambiguous substance identification across regulatory submissions, facilitates cross-referencing in pharmaceutical development documentation, and supports supply chain traceability through the FDA's Substance Registration System—a procurement-relevant advantage when sourcing material for IND-enabling studies or GLP toxicology programs.

UNII FDA GSRS Regulatory identity Supply chain integrity

6-(3-Thienyl)imidazo[2,1-b]thiazole: Evidence-Backed Research and Industrial Application Scenarios


Mitochondrial Complex I SAR Probe: Benchmarking 3-Thienyl vs. 2-Thienyl NADH Dehydrogenase Inhibition

Researchers investigating mitochondrial Complex I (NADH:ubiquinone oxidoreductase) inhibitors can use 6-(3-thienyl)imidazo[2,1-b]thiazole as a positional isomer probe to complement the established 2-methyl-6-(2-thienyl) scaffold (compound 10, titer 0.11 mM) [1]. Its DrugMap-annotated target engagement with NADH dehydrogenase (MT-ND3) [2], combined with the absence of a 2-methyl substituent, makes it valuable for dissecting the contribution of thiophene regiochemistry and C2-substitution to Complex I inhibitory potency and rotenone-site binding exclusivity. Pairing this compound with the 2-thienyl isomer in parallel dose-response assays can directly quantify the impact of sulfur atom orientation on mitochondrial membrane pharmacology.

Fragment-Based Lead Discovery Using a Minimalist Imidazo[2,1-b]thiazole Core

With a molecular weight of 206.3 Da, zero hydrogen-bond donors, and a single rotatable bond , this compound meets fragment library criteria (MW < 250, low complexity). Its low TPSA (17.3 Ų) and moderate LogP (3.12) predict favorable passive membrane permeability, supporting its use as a starting fragment for structure-based design targeting intracellular or intramitochondrial proteins. Unlike more elaborated imidazo[2,1-b]thiazole kinase inhibitors (e.g., PI4KB inhibitors with EC₅₀ = 0.007–0.027 µM) [3], this minimal scaffold allows systematic growth vectors to be explored without confounding substituent effects, enabling cleaner deconvolution of structure-activity relationships.

Selectivity Counter-Screen: Alkaline Phosphatase Off-Target Profiling in Cellular Assays

The compound and its dihydro analog exhibit IC₅₀ values exceeding 0.8 mM against alkaline phosphatase (EC 3.1.3.1) across multiple pH conditions (7.8–10.4) [4]. This well-characterized lack of phosphatase inhibition makes 6-(3-thienyl)imidazo[2,1-b]thiazole suitable as a negative control or selectivity benchmark when profiling imidazo[2,1-b]thiazole derivatives in phenotypic assays where alkaline phosphatase activity is a known confounding factor. Procurement for this purpose is supported by the compound's UNII registration (9N6N82E8M7), which ensures traceable identity in screening collections [5].

Regulatory-Grade Reference Standard for Analytical Method Development

The UNII registration (9N6N82E8M7) and commercial availability at 95% purity [5] qualify this compound as a reference standard for HPLC method development, impurity profiling, and forced degradation studies within the imidazo[2,1-b]thiazole chemical class. Its FDA GSRS registration supports its use in GLP-compliant bioanalytical workflows where substance identity must be verifiable against a regulatory database, a requirement that unregistered positional isomers (e.g., 6-(2-thienyl)imidazo[2,1-b]thiazole) cannot satisfy without additional characterization [6].

Quote Request

Request a Quote for 6-(3-Thienyl)imidazo[2,1-b]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.